molecular formula C8H9BrO3 B13251658 Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate

Cat. No.: B13251658
M. Wt: 233.06 g/mol
InChI Key: FHGNZYIZOOFIEA-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate is an organic compound with the molecular formula C8H9BrO3. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom and a methyl group attached to the furan ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate typically involves the bromination of 3-methylfuran followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include furanones and other oxidized derivatives.

    Reduction: Products include tetrahydrofuran derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid

Scientific Research Applications

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It serves as a building block for the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of novel materials with unique properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological studies, it may interact with specific enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-3-methylfuran-2-yl)acetate
  • Methyl 2-(5-iodo-3-methylfuran-2-yl)acetate
  • Methyl 2-(5-fluoro-3-methylfuran-2-yl)acetate

Uniqueness

Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 2-(5-bromo-3-methylfuran-2-yl)acetate

InChI

InChI=1S/C8H9BrO3/c1-5-3-7(9)12-6(5)4-8(10)11-2/h3H,4H2,1-2H3

InChI Key

FHGNZYIZOOFIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)Br)CC(=O)OC

Origin of Product

United States

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